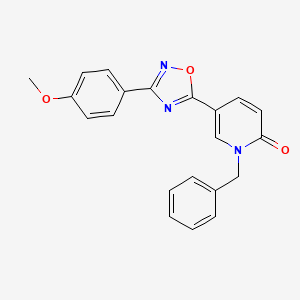
3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemically synthesized molecule that appears to be related to the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves the use of sulfones and benzamides as key starting materials or intermediates. For example, the first paper discusses a visible-light induced difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone . This suggests that similar photoredox-catalyzed methods could potentially be applied to the synthesis of 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, with appropriate modifications to the starting materials to introduce the phenylsulfonyl and tetrahydroquinolinyl groups.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a benzamide core with fluorine atoms at the 3 and 4 positions, indicating the presence of electron-withdrawing groups that could affect the compound's reactivity. The phenylsulfonyl group would add steric bulk and could influence the electronic properties of the molecule, while the tetrahydroquinolinyl moiety would introduce a heterocyclic element that might be crucial for the compound's biological activity.
Chemical Reactions Analysis
Based on the information from the second paper, N-substituted benzamides can exhibit significant biological activity, such as cardiac electrophysiological effects . This implies that the compound might also be designed to target biological receptors or enzymes, and its reactivity could be fine-tuned by the substituents on the benzamide core. The presence of the difluoro group could also allow for further chemical modifications through selective reactions at these fluorinated positions.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, we can hypothesize that the compound would exhibit properties consistent with aromatic amides and sulfonamides. This includes moderate to high stability, potential solubility in polar organic solvents, and the ability to engage in hydrogen bonding due to the amide linkage. The difluoro groups would likely increase the acidity of adjacent hydrogens, which could be relevant in the context of biological interactions or further chemical transformations.
Scientific Research Applications
Disposition and Metabolism of Fluorinated Compounds
Research on similar fluorinated compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, highlights the metabolic pathways and disposition in humans. These studies, focusing on novel orexin receptor antagonists developed for insomnia treatment, illustrate how fluorinated compounds are metabolized and eliminated in the body, primarily through feces, with detailed metabolite profiling and characterization (Renzulli et al., 2011).
Pharmacokinetics of Herbal Preparations with Fluorinated Compounds
Studies have also explored the pharmacokinetics of herbal preparations containing fluorinated compounds, such as K-601, which includes multiple herbal ingredients. These studies shed light on how such compounds are absorbed, metabolized, and eliminated in humans, providing insights into their potential therapeutic applications and safety profiles (Alolga et al., 2015).
Environmental and Human Exposure Assessment
Research on the environmental presence and human exposure to polyfluoroalkyl chemicals (PFCs) underscores the widespread distribution of these compounds. Studies have measured the levels of PFCs in human blood, umbilical cord blood, breast milk, and other matrices, offering insights into the potential health risks and exposure pathways (Calafat et al., 2007). These findings are critical for understanding the environmental persistence and bioaccumulation of fluorinated compounds and their potential impacts on human health.
Potential Therapeutic Applications
Research into specific fluorinated compounds, such as SG-HQ2, a synthetic analogue of gallic acid, highlights their potential therapeutic applications. SG-HQ2 has been studied for its effects on mast cell-mediated allergic inflammation, indicating that similar fluorinated compounds could have applications in treating allergic and inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).
Exposure and Health Risk Assessment
The detection of fluorinated compounds in human populations, including vulnerable groups such as pregnant women and children, highlights the need for ongoing research into their health effects. Studies assessing the levels of these compounds in maternal and cord blood samples contribute to our understanding of prenatal exposure and potential developmental effects (Inoue et al., 2004).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-19-10-8-16(14-20(19)24)22(27)25-17-9-11-21-15(13-17)5-4-12-26(21)30(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZQWSPPVGHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)
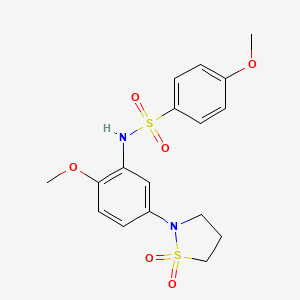
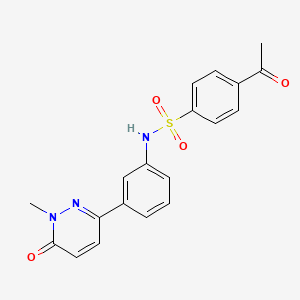

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)
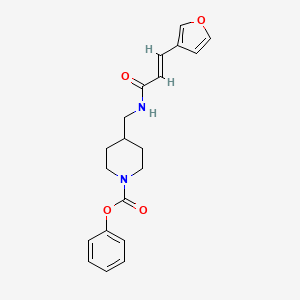

![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)
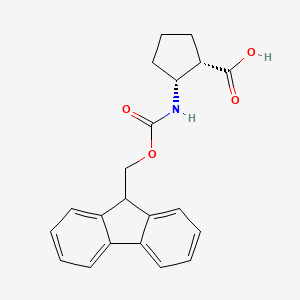
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)
